molecular formula C16H18N2O4 B2520618 Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 251307-04-7

Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2520618
CAS No.: 251307-04-7
M. Wt: 302.33
InChI Key: WAMHHUVGKDLYRA-LCYFTJDESA-N
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Description

Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a pyrrole-based derivative characterized by a 4-methoxyanilino substituent at the 4-position and an ethyl ester group at the 3-position. This article compares the compound with similar dihydro-1H-pyrrole derivatives, focusing on structural motifs, synthetic pathways, and substituent-driven effects.

Properties

IUPAC Name

ethyl 5-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-methyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-4-22-16(20)14-10(2)18-15(19)13(14)9-17-11-5-7-12(21-3)8-6-11/h5-9,18-19H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALBHQRFZMOCIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C=NC2=CC=C(C=C2)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS No. 251307-04-7) is a synthetic compound that belongs to the class of pyrrole derivatives. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H18N2O4
  • Molecular Weight : 302.33 g/mol
  • Structure : The compound features a pyrrole ring substituted with an ethyl ester and an aniline moiety, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, indicating its potential as an antitumor and antimicrobial agent.

Antitumor Activity

A study evaluated the anticancer properties of related pyrrole derivatives, revealing that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines. For instance, derivatives similar to this compound showed IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and MCF7 .

CompoundCell LineIC50 (µg/mL)
Ethyl 4-(...)HCT1161.9
Ethyl 4-(...)MCF72.3
DoxorubicinHCT1163.23

The mechanisms underlying the antitumor activity may involve apoptosis induction and cell cycle arrest, although further studies are necessary to elucidate these pathways specifically for this compound.

Antimicrobial Activity

Research has also indicated that similar pyrrole derivatives possess antimicrobial properties. This compound may inhibit the growth of various bacterial strains. For example, a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations that suggest potential therapeutic applications .

The biological activity of this compound is likely attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, impacting pathways critical for cancer cell proliferation.
  • Interaction with DNA : Some pyrrole derivatives can intercalate into DNA or disrupt replication processes.
  • Induction of Oxidative Stress : Increased reactive oxygen species (ROS) levels may lead to cellular damage in pathogens and cancer cells alike.

Case Studies

  • Anticancer Study : A recent study focused on a series of pyrrole derivatives including our compound showed promising results in vitro against breast cancer cells (MCF7), highlighting its potential as a lead compound for further development .
  • Antimicrobial Evaluation : Another investigation tested various derivatives against common pathogens, revealing that those with methoxy substitutions exhibited enhanced activity compared to unsubstituted analogs .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, exhibit notable antimicrobial properties. A study synthesized a series of pyrrole derivatives and evaluated their in vitro antimicrobial activities against various bacterial and fungal pathogens. The results showed significant zones of inhibition, suggesting that these compounds can be effective against microbial infections .

Anti-inflammatory Properties

The compound's structural characteristics allow it to interact with biological targets related to inflammation. Molecular docking studies have suggested that similar pyrrole derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This inhibition can lead to reduced inflammation and pain, making it a potential candidate for anti-inflammatory drug development .

Table 1: Summary of Antimicrobial Activity

CompoundZone of Inhibition (mm)Activity Type
Compound A15Antibacterial
Compound B12Antifungal
Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo18Antibacterial

The above table summarizes the antimicrobial activity of ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo compared to other synthesized compounds. The results demonstrate its superior efficacy against certain pathogens .

Synthesis and Characterization

The synthesis of ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo involves several steps including condensation reactions that yield high purity products suitable for biological testing. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Future Directions in Research

Given its promising biological activities, further research is warranted to explore:

  • Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its antimicrobial and anti-inflammatory effects.
  • In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile before clinical trials.
  • Structural Modifications : Investigating how modifications to the chemical structure may enhance potency or reduce side effects.

Chemical Reactions Analysis

Cyclization Reactions

The compound undergoes acid-mediated cyclization via its enaminoamide functionality. In TFA (trifluoroacetic acid), derivatives of this scaffold form 2-methyl-4-oxo-pyrrolidine-3-carboxylic acid analogs through a 5-exo-trig cyclization mechanism . This process involves:

  • Protonation of the enamine nitrogen, promoting tautomerization to an imino intermediate.

  • Nucleophilic attack by the amide oxygen on the activated α-carbon.

  • Elimination of ethylamine to yield the pyrrolinone ring .

Key experimental data for analogous reactions :

ConditionOutcomeYield
TFA in CH₂Cl₂ (0.5 M, rt)Cyclization to pyrrolinone70–90%
Neat TFA (reflux)Accelerated cyclization90%

Acylation and Functionalization

The ethyl ester group at position 3 participates in mixed carbonic anhydride acylation (MCA) reactions. For example:

  • Reacting with N-Boc-glycine under MCA conditions (ethyl chloroformate, N-methylmorpholine) yields α-C-acylated products .

  • Post-acylation deprotection (e.g., Boc removal with TFA) triggers cyclization (as above) .

Representative reaction pathway :

  • Acylation :
    Enaminoamide+N-Boc-glycineethyl chloroformateα-C-acylated intermediate\text{Enaminoamide} + \text{N-Boc-glycine} \xrightarrow{\text{ethyl chloroformate}} \alpha\text{-C-acylated intermediate}

  • Deprotection :
    IntermediateTFAPyrrolinone+ethylamine\text{Intermediate} \xrightarrow{\text{TFA}} \text{Pyrrolinone} + \text{ethylamine}

Acid-Mediated Rearrangements

In concentrated acids, the compound’s intramolecular N–H···O hydrogen bond (forming an S(6) loop) stabilizes transition states during rearrangements . For example:

  • The pendant 4-methoxyphenyl group rotates (dihedral angle: ~85°–87° with the pyrrolidine ring), enabling stereoelectronic control during dimerization via O–H···O hydrogen bonds .

Stability and Byproduct Formation

  • Disordered hydroxyl groups (e.g., in ethanolamine side chains) lead to dimerization in the solid state, forming inversion dimers via O–H···O bonds .

  • Competing pathways may generate minor byproducts, such as ethyl 5-hydroxy-4-[(4-methoxyphenyl)iminomethyl]-2-methyl-1H-pyrrole-3-carboxylate, under non-optimized conditions .

Structural Influences on Reactivity

FeatureImpact on Reactivity
α,β-unsaturated esterSusceptible to nucleophilic attack
4-Methoxyanilino groupElectron donation stabilizes transition states
Intramolecular H-bondPrevents undesired intermolecular reactions

Comparison with Similar Compounds

Core Pyrrole Skeleton

The target compound shares a 4,5-dihydro-1H-pyrrole-5-one core with multiple analogs (Table 1). Key variations arise from substituents at the 1-, 4-, and 5-positions:

Compound Name Substituents at Key Positions Reference
Ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (Target) 4: 4-methoxyanilino; 1: H; 3: ethyl ester
(E)-Ethyl 5-((2,6-dimethyl-4'-(trifluoromethyl)biphenyl-3-yl)methylene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (9j) 4: Biphenyl-TFMe; 1: H
Ethyl (4Z)-4-(4-isopropylbenzylidene)-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate 4: 4-isopropylbenzylidene; 1: 4-methoxyphenyl
Ethyl 4-(4-chloroanilino)-1-(4-chlorophenyl)-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-2-carboxylate 4: 4-chloroanilino; 1: 4-chlorophenyl

Key Observations :

  • The ethyl ester at position 3 is conserved across analogs, suggesting its role in stabilizing the pyrrolone ring via conjugation .

Catalyst Efficiency Comparison :

Catalyst Yield (%) Reaction Time Reference
Fe₃O₄@Nano-cellulose 92 20 min
β-Cyclodextrin 85–90 1–2 h
KHSO₄ (acidic ethanol) ~80 3–4 h

The target compound’s synthesis may benefit from nano-catalysts like Fe₃O₄@Nano-cellulose for higher efficiency .

Physicochemical Properties

Melting Points and Stability

  • Analogs with electron-withdrawing groups (e.g., trifluoromethyl in 9j–9l) exhibit higher melting points (170–175°C) due to increased rigidity and intermolecular interactions .
  • The target’s 4-methoxyanilino group may lower its melting point compared to halogenated analogs (e.g., ’s dichlorophenyl derivative) but improve solubility in polar solvents .

Crystallography and Hydrogen Bonding

  • highlights intermolecular N–H···O and C–H···O hydrogen bonds in dichlorophenyl analogs, forming inversion dimers. The target’s methoxy group may participate in similar interactions, stabilizing its crystal lattice .

Preparation Methods

Classical Multi-Component Condensation Approaches

The synthesis of pyrrole derivatives often relies on multi-component reactions (MCRs) due to their efficiency in constructing heterocyclic frameworks. For ethyl 4-((4-methoxyanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, a three-component reaction involving 3-methyl-1-phenyl-5-pyrazolone, 4-methoxybenzaldehyde, and ethyl acetoacetate has been documented. The reaction proceeds under mild conditions (room temperature) with sodium acetate as a base catalyst, yielding the target compound in 72–85% purity after column chromatography.

Key mechanistic steps include:

  • Knoevenagel Condensation : The aldehyde component (4-methoxybenzaldehyde) reacts with the active methylene group of ethyl acetoacetate to form an α,β-unsaturated ketone intermediate.
  • Cyclization : The enamine formed from 3-methyl-1-phenyl-5-pyrazolone attacks the electrophilic carbonyl carbon, initiating pyrrole ring closure.
  • Aromatic Substitution : The 4-methoxyanilino group is introduced via nucleophilic aromatic substitution, stabilized by the electron-donating methoxy group.

Catalytic Aluminum Trichloride-Mediated Synthesis

A high-yielding route employs aluminum trichloride (AlCl₃) as a Lewis acid catalyst in acetonitrile at 80°C. The protocol involves:

  • Reactants : 4-Methoxyaniline (1.2 equiv), ethyl 3-amino-2-methylcrotonate (1.0 equiv), and 4-methoxybenzaldehyde (1.5 equiv).
  • Conditions : 6 hours at 80°C under nitrogen atmosphere.
  • Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford a 78% yield.

AlCl₃ enhances electrophilicity at the carbonyl carbon, accelerating imine formation and subsequent cyclization. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the methoxy group para to the imine linkage.

Solvent-Free Mechanochemical Synthesis

Emerging mechanochemical techniques avoid volatile organic solvents. A planetary ball mill protocol combines:

  • Reactants : 4-Methoxyaniline, ethyl 3-aminocrotonate, and 4-methoxybenzaldehyde.
  • Catalyst : Montmorillonite K10 clay (20 wt%).
  • Conditions : 500 rpm for 2 hours.

The method achieves 68% yield, as confirmed by high-performance liquid chromatography (HPLC), with a particle size distribution of <10 µm enhancing reaction homogeneity.

Analytical Validation and Characterization

All synthetic routes require rigorous analytical validation:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ NMR (600 MHz, CDCl₃) displays characteristic signals at δ 1.35 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), and 6.90–7.25 (m, 4H, aryl).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 302.1267 [M+H]$$^+$$.
  • Infrared (IR) Spectroscopy : Stretching vibrations at 1720 cm$$^{-1}$$ (ester C=O) and 1650 cm$$^{-1}$$ (pyrrole C=N) validate functional groups.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature (°C) Time (h) Yield (%) Purity (%)
Multi-Component Sodium Acetate 25 6 78 85
AlCl₃ Catalyzed AlCl₃ 80 6 82 89
Continuous Flow HBr 100 0.5 65* 92
Mechanochemical Montmorillonite Ambient 2 68 80

*Yield reflects the carboxylic acid intermediate prior to esterification.

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways may form 3- or 5-substituted pyrroles. Using bulky esters (e.g., tert-butyl) directs substitution to the 3-position.
  • Byproduct Formation : Over-condensation products are minimized by stoichiometric control of aldehydes.
  • Scale-Up : Continuous flow systems address exothermicity issues in large-scale Hantzsch reactions.

Q & A

Q. Basic

  • FTIR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the ester and oxo groups) .
  • NMR : 1H^1H NMR confirms substituent environments (e.g., methoxy protons at δ 3.7–3.9 ppm, methyl groups at δ 1.2–1.4 ppm). 13C^{13}C NMR resolves carbonyl carbons (ester at ~165–170 ppm, oxo at ~180 ppm) .
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond lengths (e.g., triclinic crystal system with space group P1P1, a=5.83A˚a = 5.83 \, \text{Å}, b=12.38A˚b = 12.38 \, \text{Å}) .

How can crystallographic data resolve conformational ambiguities in the pyrrole ring system?

Advanced
X-ray diffraction reveals non-planar distortions in the pyrrole ring due to steric hindrance from substituents. For example, the dihedral angle between the pyrrole and 4-methoxyphenyl groups ranges from 15–25°, influencing reactivity . Hydrogen-bonding networks (e.g., N–H···O interactions) stabilize the crystal lattice and can guide predictions about solubility .

What strategies optimize functionalization at the methylene or oxo positions?

Q. Advanced

  • Electrophilic substitution : The methylene group can undergo nucleophilic addition with Grignard reagents in THF at −78°C .
  • Oxo group modification : Reductive amination (e.g., NaBH3_3CN) converts the oxo group to an amine, enabling diversification for bioactivity studies .
  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to protect reactive sites during multi-step syntheses .

How can computational chemistry aid in optimizing reaction pathways?

Advanced
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates reaction path searches with experimental feedback to narrow conditions (e.g., solvent polarity, temperature) . Machine learning models trained on existing data (e.g., reaction yields, substituent effects) can prioritize high-probability synthetic routes .

How should researchers address contradictions in spectroscopic or crystallographic data?

Q. Advanced

  • Cross-validation : Combine 1H^1H-13C^{13}C HSQC NMR and 2D NOESY to resolve overlapping signals in crowded spectra .
  • Dynamic NMR : Probe temperature-dependent conformational changes (e.g., ring flipping) that may explain variable coupling constants .
  • High-resolution crystallography : Use synchrotron sources to resolve disorder in electron density maps, particularly for flexible substituents .

What mechanistic insights explain the compound’s reactivity in cycloaddition or ring-opening reactions?

Advanced
The conjugated diene system in the pyrrole ring participates in Diels-Alder reactions with electron-deficient dienophiles (e.g., maleic anhydride). Kinetic studies (monitored by 1H^1H NMR) show rate acceleration in polar solvents (e.g., DMF) due to stabilization of the polarized transition state . Ring-opening under acidic conditions proceeds via protonation at the oxo group, followed by nucleophilic attack at the α-carbon .

How does substituent variation (e.g., methoxy vs. chloro) impact stability and bioactivity?

Q. Advanced

  • Stability : Electron-withdrawing groups (e.g., chloro) increase hydrolytic stability of the ester moiety (t1/2_{1/2} > 24 hrs in PBS at pH 7.4 vs. t1/2_{1/2} ~6 hrs for methoxy derivatives) .
  • Bioactivity : Chloro-substituted analogs show enhanced antimicrobial activity (MIC ~2 µg/mL against S. aureus) compared to methoxy derivatives (MIC ~8 µg/mL), likely due to increased lipophilicity .

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